N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a but-2-ynamide group attached to a 3,4-dimethoxyphenylmethyl moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide typically involves the reaction of 3,4-dimethoxybenzyl chloride with but-2-ynoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The reaction conditions must be carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Benzyl derivatives with various functional groups.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide has shown promise in several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug development for the treatment of various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.
Mescaline: A naturally occurring psychedelic compound with a similar methoxy substitution pattern on the phenethylamine backbone.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide is unique due to the presence of the but-2-ynamide group, which imparts distinct chemical and biological properties
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound belongs to the class of ynamides, characterized by the presence of a triple bond adjacent to a carbonyl group. The presence of the 3,4-dimethoxyphenyl group is significant for its biological activity.
Biological Activity Overview
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following points summarize key findings:
- Functional Groups : The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Molecular Docking Studies : Computational analyses have shown that modifications at specific positions on the aromatic ring can significantly impact the binding interactions with target enzymes such as CA-II .
Table 1: Summary of Biological Activities and IC50 Values
Compound | Activity Type | IC50 Value (µM) | Reference |
---|---|---|---|
This compound | Carbonic Anhydrase-II Inhibition | TBD | |
Related Analogs | Cancer Cell Cytotoxicity | TBD | |
Related Analogs | Analgesic Activity | TBD |
Case Studies
- In Vitro Studies on Cancer Cells :
- Enzyme Inhibition Studies :
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-5-13(15)14-9-10-6-7-11(16-2)12(8-10)17-3/h6-8H,9H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDZRUBRTCSYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.